(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibiting these enzymes can help manage blood glucose levels, making this compound potentially useful in the treatment of diabetes .
Mode of Action
The compound interacts with its targets by binding to the active sites of the α-amylase and α-glucosidase enzymes . This binding inhibits the enzymes’ ability to break down carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
The compound primarily affects the carbohydrate digestion pathway. By inhibiting α-amylase and α-glucosidase, the compound prevents the breakdown of carbohydrates into glucose. This results in a decrease in postprandial blood glucose levels .
Pharmacokinetics
The compound’s effectiveness as an α-amylase and α-glucosidase inhibitor suggests that it is likely well-absorbed and able to reach its target enzymes in the body .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the breakdown of carbohydrates into glucose and a subsequent decrease in blood glucose levels . This can help manage blood glucose levels in individuals with diabetes .
Properties
IUPAC Name |
methyl 2-[2-(5-phenyl-1,2-oxazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-18(24)12-23-15-9-5-6-10-17(15)28-20(23)21-19(25)14-11-16(27-22-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYRCVANQHCOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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